Azepane-4-sulfonamide hydrochloride
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Overview
Description
Azepane-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an azepane ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-4-sulfonamide hydrochloride can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of thiols and amines as starting materials, which are readily available and low-cost . The reaction is typically carried out under oxidative conditions, which facilitates the formation of the sulfonamide bond. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides, including this compound, often involves the use of sulfonyl chlorides and amines. This reaction is typically conducted in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction can be carried out in a flow meso-reactor, which allows for continuous production and minimizes hydrolysis of the sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
Azepane-4-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Azepane-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use as an antibacterial agent due to its sulfonamide group.
Industry: It is used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of azepane-4-sulfonamide hydrochloride involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- Azepane-4-carboxylic acid hydrochloride
- tert-Butyl (S)-azepan-3-ylcarbamate hydrochloride
- 4,4-Difluoroazepane hydrochloride
- Azepane-1-carbonyl chloride
Uniqueness
Azepane-4-sulfonamide hydrochloride is unique due to its sulfonamide functional group, which imparts specific chemical properties and biological activities. Compared to other similar compounds, it has a distinct mechanism of action and a wide range of applications in various fields of research .
Properties
IUPAC Name |
azepane-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H2,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKJQGACPRXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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